molecular formula H2Na2O6S4+2 B239275 Tetrathionic acid, disodium salt CAS No. 10101-86-7

Tetrathionic acid, disodium salt

Cat. No.: B239275
CAS No.: 10101-86-7
M. Wt: 272.3 g/mol
InChI Key: TYSODIVRTHAMGD-UHFFFAOYSA-N
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Description

Tetrathionic acid, disodium salt, also known as sodium tetrathionate dihydrate, is an inorganic compound with the chemical formula Na2S4O6·2H2O. It is a white crystalline solid that is soluble in water. This compound is known for its unique redox properties, making it both an oxidizing and reducing agent .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrathionic acid, disodium salt can be synthesized through the oxidation of sodium thiosulfate with iodine. The reaction is as follows: [ 2 \text{Na2S2O3} + I2 \rightarrow \text{Na2S4O6} + 2 \text{NaI} ] This reaction is typically carried out in an aqueous solution at room temperature .

Industrial Production Methods

Industrial production of this compound involves similar oxidation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of controlled environments and advanced purification techniques are common in industrial settings to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

Tetrathionic acid, disodium salt undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form higher oxidation state sulfur compounds.

    Reduction: It can be reduced to form lower oxidation state sulfur compounds.

    Substitution: It can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Various nucleophiles can be used under mild conditions to achieve substitution reactions.

Major Products Formed

Scientific Research Applications

Tetrathionic acid, disodium salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tetrathionic acid, disodium salt involves its redox properties. It can donate or accept electrons, making it a versatile reagent in various chemical and biological processes. The molecular targets and pathways involved include:

Comparison with Similar Compounds

Similar Compounds

    Sodium Thiosulfate: Na2S2O3

    Sodium Sulfite: Na2SO3

    Sodium Sulfate: Na2SO4

Uniqueness

Tetrathionic acid, disodium salt is unique due to its ability to act as both an oxidizing and reducing agent. This dual functionality makes it a valuable reagent in various chemical and biological applications, setting it apart from other sulfur-containing compounds .

Properties

InChI

InChI=1S/2Na.H2O6S4/c;;1-9(2,3)7-8-10(4,5)6/h;;(H,1,2,3)(H,4,5,6)/q2*+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYSODIVRTHAMGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

OS(=O)(=O)SSS(=O)(=O)O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H2Na2O6S4+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

13760-29-7 (Parent)
Record name Sodium tetrathionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010101867
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

272.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10101-86-7
Record name Sodium tetrathionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010101867
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrathionic acid, sodium salt (1:2)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Disodium tetrathionate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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